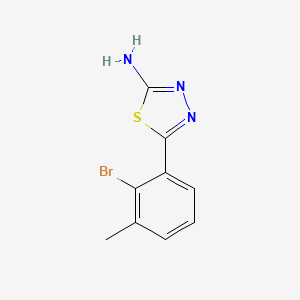
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an amino group, a bromo-substituted phenyl ring, and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-3-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The amino group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromo group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Reagents like aryl halides and palladium catalysts are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Coupling Products: Biaryl compounds or other complex structures.
科学研究应用
2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and amino groups allows for interactions with various molecular targets, potentially disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-5-bromo-3-iodophenyl
- 2-Amino-5-bromobenzyl alcohol
Uniqueness
Compared to similar compounds, 2-Amino-5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazole stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromo-substituted phenyl ring and the thiadiazole ring enhances its potential for diverse applications, making it a valuable compound in both research and industrial contexts.
属性
分子式 |
C9H8BrN3S |
|---|---|
分子量 |
270.15 g/mol |
IUPAC 名称 |
5-(2-bromo-3-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-5-3-2-4-6(7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI 键 |
FDPFBJBAZJFWJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=NN=C(S2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


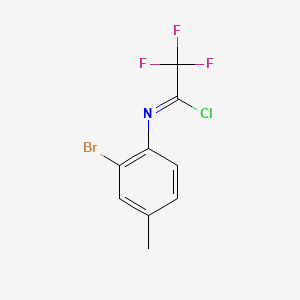
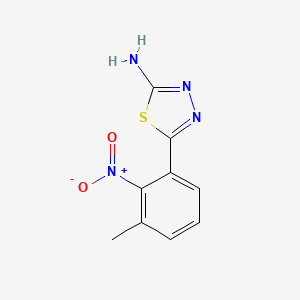
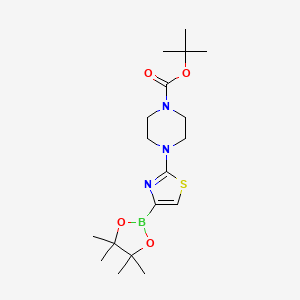
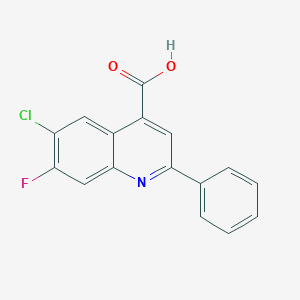

![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
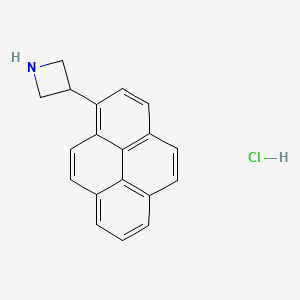

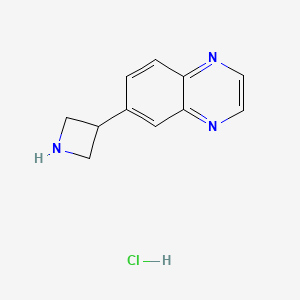
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
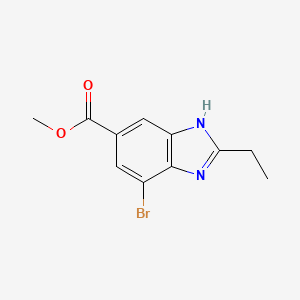
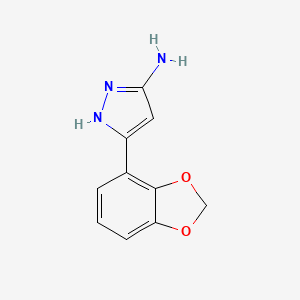
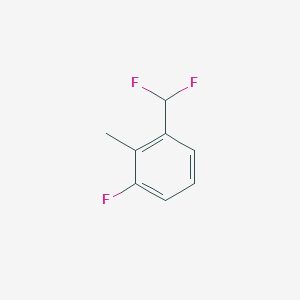
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
